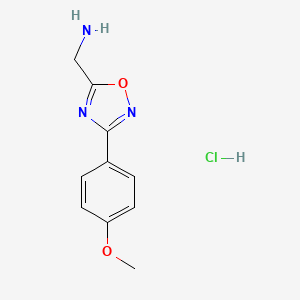

![molecular formula C10H13ClN2 B1522142 2-[(Ethylamino)methyl]benzonitrile hydrochloride CAS No. 1208685-24-8](/img/structure/B1522142.png)

2-[(Ethylamino)methyl]benzonitrile hydrochloride

Vue d'ensemble

Description

Applications De Recherche Scientifique

- Scientific Field: Organic Chemistry

- Application Summary: This compound is used in the green synthesis of benzonitrile, a versatile chemical that plays key roles in the synthesis of benzoic acid, benzylamine, benzamide, pesticides, and dyes .

- Methods of Application: The synthesis involves the use of ionic liquid as a recycling agent. Hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt was found to be an effective alternative to hydroxylamine hydrochloride .

- Results: When the molar ratio of benzaldehyde to hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt was 1:1.5, the volume ratio of paraxylene to the ionic liquid was 2:1, the benzaldehyde conversion and benzonitrile yield were both 100% at 120°C in 2 hours .

- Scientific Field: Medicinal Chemistry

- Application Summary: 2-[(Ethylamino)methyl]benzonitrile hydrochloride is used in the synthesis of novel anti-inflammatory compounds .

- Methods of Application: The synthesis involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride .

- Results: The synthesized compounds were evaluated for anti-inflammatory activity. Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

- Scientific Field: Industrial Chemistry

- Application Summary: 2-[(Ethylamino)methyl]benzonitrile hydrochloride is used in the selective liquid-phase hydrogenation of benzonitrile to benzylamine .

- Methods of Application: The process uses silica-supported Ni, Co, and Pd catalysts at 373 K and 13 bar H2, with ethanol as a solvent .

- Results: Ni/SiO2 was more active and selective to benzylamine than Co/SiO2 and Pd/SiO2, yielding 78% of benzylamine .

Green Synthesis of Benzonitrile

Synthesis of Anti-Inflammatory Compounds

Selective Production of Benzylamine from Benzonitrile

- Scientific Field: Industrial Chemistry

- Application Summary: This compound is used in the synthesis of caprolactam, phenol, and aniline .

- Methods of Application: The synthesis involves the use of ionic liquids as alternatives to conventional inorganic acids in hydroxylamine stabilization, leading to the formation of several eco-friendly hydroxylamine ionic liquid salts .

- Results: These salts exhibited better reactivity in one-step clean synthesis of caprolactam, phenol, and aniline compared to traditional methods .

- Scientific Field: Industrial Chemistry

- Application Summary: 2-[(Ethylamino)methyl]benzonitrile hydrochloride is used in the production of benzoguanamine, a widely used advanced coating .

- Methods of Application: The production involves the cyanation of benzene halides, toluene halides and ammonia reaction, ammoxidation of toluene, ammonia and air, benzoic acid and urea reaction, and the cyanidation of benzaldehyde .

- Results: The method is advantageous due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application .

- Scientific Field: Medicinal Chemistry

- Application Summary: This compound is used in the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides .

- Methods of Application: The synthesis involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

- Results: The synthesized compounds were evaluated for their potential medicinal properties .

Synthesis of Caprolactam, Phenol, and Aniline

Production of Benzoguanamine

Synthesis of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] Benzamides

Propriétés

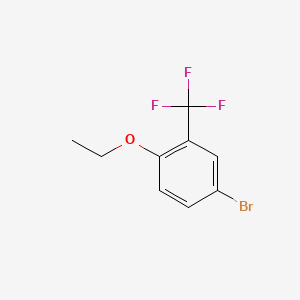

IUPAC Name |

2-(ethylaminomethyl)benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c1-2-12-8-10-6-4-3-5-9(10)7-11;/h3-6,12H,2,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGPNOCFMPUPSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=CC=C1C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Ethylamino)methyl]benzonitrile hydrochloride | |

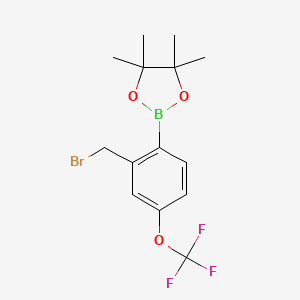

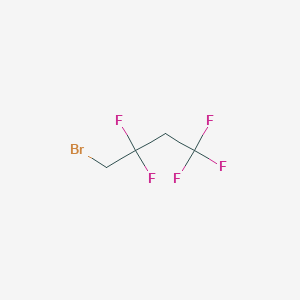

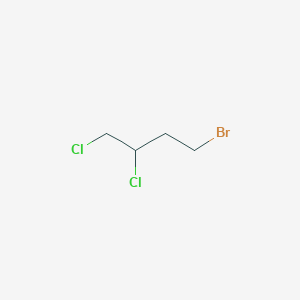

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.